molecular formula C17H16N2O3S B4699644 3-(1,3-dioxoisoindol-2-yl)-N-(2-thiophen-2-ylethyl)propanamide

3-(1,3-dioxoisoindol-2-yl)-N-(2-thiophen-2-ylethyl)propanamide

Cat. No.: B4699644
M. Wt: 328.4 g/mol
InChI Key: AJQJSUBHBNMLNR-UHFFFAOYSA-N
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Description

3-(1,3-dioxoisoindol-2-yl)-N-(2-thiophen-2-ylethyl)propanamide is a synthetic organic compound that features a phthalimide moiety linked to a thiophene ring via a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxoisoindol-2-yl)-N-(2-thiophen-2-ylethyl)propanamide typically involves the following steps:

    Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.

    Attachment of the Propanamide Chain: The phthalimide is then reacted with 3-bromopropanoic acid or its derivatives to form the propanamide linkage.

    Incorporation of the Thiophene Ring: Finally, the thiophene ring is introduced by reacting the intermediate with 2-thiophen-2-ylethylamine under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dioxoisoindol-2-yl)-N-(2-thiophen-2-ylethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phthalimide moiety can be reduced to form phthalamic acid derivatives.

    Substitution: The amide linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Phthalamic acid derivatives.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

3-(1,3-dioxoisoindol-2-yl)-N-(2-thiophen-2-ylethyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural properties make it suitable for use in the development of novel materials, such as organic semiconductors or polymers.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-(1,3-dioxoisoindol-2-yl)-N-(2-thiophen-2-ylethyl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The phthalimide moiety can interact with amino acid residues in the active site of enzymes, while the thiophene ring can enhance binding affinity through π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-dioxoisoindol-2-yl)-N-(2-furanyl)propanamide: Similar structure but with a furan ring instead of a thiophene ring.

    3-(1,3-dioxoisoindol-2-yl)-N-(2-phenylethyl)propanamide: Similar structure but with a phenyl ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 3-(1,3-dioxoisoindol-2-yl)-N-(2-thiophen-2-ylethyl)propanamide imparts unique electronic properties, making it more suitable for applications in materials science compared to its analogs with furan or phenyl rings. Additionally, the thiophene ring can participate in specific interactions that enhance the compound’s biological activity.

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N-(2-thiophen-2-ylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c20-15(18-9-7-12-4-3-11-23-12)8-10-19-16(21)13-5-1-2-6-14(13)17(19)22/h1-6,11H,7-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQJSUBHBNMLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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